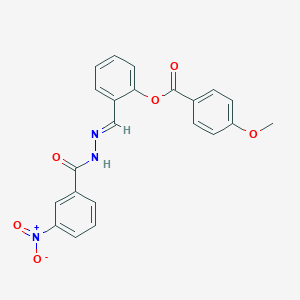
2-(2-{3-nitrobenzoyl}carbohydrazonoyl)phenyl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-{3-nitrobenzoyl}carbohydrazonoyl)phenyl 4-methoxybenzoate is a complex organic compound with the molecular formula C22H17N3O6 and a molecular weight of 419.397 g/mol . This compound is known for its unique structure, which includes a nitrobenzoyl group, a carbohydrazonoyl group, and a methoxybenzoate group. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{3-nitrobenzoyl}carbohydrazonoyl)phenyl 4-methoxybenzoate typically involves multiple steps. One common method includes the reaction of 3-nitrobenzoyl chloride with carbohydrazide to form the intermediate 3-nitrobenzoyl carbohydrazide. This intermediate is then reacted with 2-aminophenyl 4-methoxybenzoate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-{3-nitrobenzoyl}carbohydrazonoyl)phenyl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 2-(2-{3-aminobenzoyl}carbohydrazonoyl)phenyl 4-methoxybenzoate .
Scientific Research Applications
2-(2-{3-nitrobenzoyl}carbohydrazonoyl)phenyl 4-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-{3-nitrobenzoyl}carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or signaling pathways, contributing to its observed activities .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(4-nitrobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- 4-(2-(3-nitrobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 3-(2-(3-nitrobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
Uniqueness
2-(2-{3-nitrobenzoyl}carbohydrazonoyl)phenyl 4-methoxybenzoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C22H17N3O6 |
|---|---|
Molecular Weight |
419.4g/mol |
IUPAC Name |
[2-[(E)-[(3-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C22H17N3O6/c1-30-19-11-9-15(10-12-19)22(27)31-20-8-3-2-5-17(20)14-23-24-21(26)16-6-4-7-18(13-16)25(28)29/h2-14H,1H3,(H,24,26)/b23-14+ |
InChI Key |
YAIVZXJMLYXJIC-OEAKJJBVSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2/C=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate](/img/structure/B423278.png)
![2-CHLORO-6-ETHOXY-4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE](/img/structure/B423279.png)
![N'-{3-[(2-chlorobenzyl)oxy]-4-methoxybenzylidene}-3-nitrobenzohydrazide](/img/structure/B423280.png)
![2-METHOXY-4-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL BENZOATE](/img/structure/B423282.png)
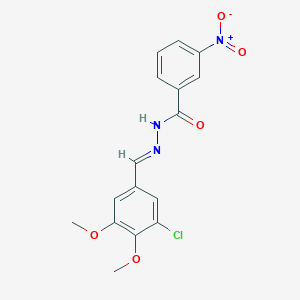
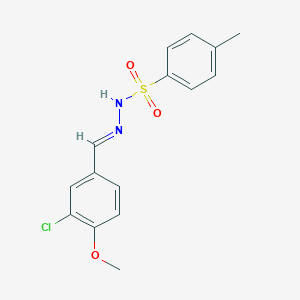
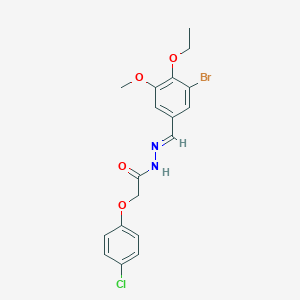
![5-bromo-N'-[(5-{2-nitro-4-methylphenyl}-2-furyl)methylene]-2-methoxybenzohydrazide](/img/structure/B423288.png)
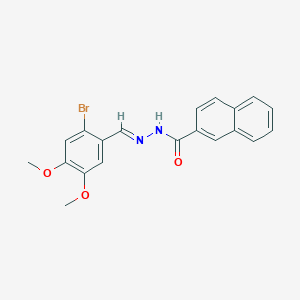
![2-METHOXY-5-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE](/img/structure/B423291.png)
![5-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl benzoate](/img/structure/B423295.png)
![5-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B423296.png)
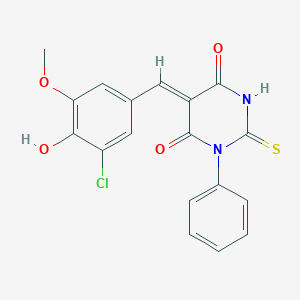
![N'-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B423300.png)
